molecular formula C6H9N5O2S B13104026 2-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazinecarbothioamide

2-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazinecarbothioamide

Cat. No.: B13104026
M. Wt: 215.24 g/mol
InChI Key: GTIGZIBNFRFHID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazinecarbothioamide (CAS No. 680222-82-6) is a heterocyclic compound with the molecular formula C₆H₉N₅O₂S and a molecular weight of 215.23 g/mol . Its structure features a tetrahydropyrimidinone core (3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl) linked to a hydrazinecarbothioamide group.

Properties

Molecular Formula

C6H9N5O2S

Molecular Weight

215.24 g/mol

IUPAC Name

[(3-methyl-2,6-dioxopyrimidin-4-yl)amino]thiourea

InChI

InChI=1S/C6H9N5O2S/c1-11-3(9-10-5(7)14)2-4(12)8-6(11)13/h2,9H,1H3,(H3,7,10,14)(H,8,12,13)

InChI Key

GTIGZIBNFRFHID-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=O)NC1=O)NNC(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazinecarbothioamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the hydrazine and carbothioamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds with different properties.

    Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and stability.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the reaction pathways and outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield new derivatives with altered electronic properties, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or diagnostic tools.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related hydrazinecarbothioamide derivatives and pyrimidine-based analogs:

Compound Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities
Target Compound Tetrahydropyrimidinone Hydrazinecarbothioamide 215.23 Undisclosed bioactivity; potential intermediate for functionalization.
4-Chlorobenzaldehyde derivative (4e) Tetrahydropyrimidinone 4-Chlorobenzaldehyde hydrazone 278.69 Melting point: 273–275°C; IR peaks for C=O (1706 cm⁻¹) and C=N (1644 cm⁻¹).
AS8 (Quinazolinone derivative) Quinazolinone 3-Benzyl, 4-chlorophenyl hydrazinecarbothioamide Not provided Antitubercular activity (MIC: 3 µg/mL).
Coumarin-hydrazinecarbothioamide (Compound 3) Coumarin Acetylhydrazinecarbothioamide Not provided DNA-binding potential; synthesized via conventional coupling methods.
Compound 15 (Benzoquinazolinone derivative) Benzoquinazolinone Sulfamoylphenyl, thioacetamide 550.07 High yield (83%); complex structure with multiple aromatic systems.
Fluorinated Pyrimidine-Piperidine Derivative (A) Tetrahydropyrimidinone Fluorobenzyl, piperidine, methylcarbamate Not provided Melting point: 194–195°C; characterized by NMR and elemental analysis.

Structural and Functional Analysis

Core Heterocycle Variations: The target compound and 4e share the tetrahydropyrimidinone core, but 4e incorporates a 4-chlorobenzaldehyde hydrazone group, enhancing its molecular weight (278.69 vs. 215.23) and likely altering solubility. AS8 replaces the pyrimidinone with a quinazolinone ring, which contributes to its antitubercular activity. The thioamide and chlorophenyl groups in AS8 may facilitate target binding.

Substituent Effects: Electron-withdrawing groups (e.g., Cl in 4e and AS8 ) correlate with higher thermal stability (e.g., melting points >250°C) and bioactivity. The target compound lacks such substituents, suggesting lower inherent activity without further functionalization.

Synthetic Accessibility :

  • The target compound’s simpler structure (C₆H₉N₅O₂S) enables straightforward synthesis compared to bulkier analogs like Compound 15 (C₂₄H₁₈N₆O₆S₂), which requires multi-step coupling.

Thermal and Spectral Properties

  • The target compound’s melting point is unspecified, but analogs like 4e exhibit high thermal stability (mp >250°C), attributed to hydrogen bonding and aromatic stacking.
  • IR spectra of related compounds show characteristic C=O (1706–1708 cm⁻¹) and C=N (1644 cm⁻¹) stretches, which are expected in the target compound.

Biological Activity

2-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazinecarbothioamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis and Characterization

The compound can be synthesized through various methods involving hydrazine derivatives and pyrimidine-based precursors. The synthesis typically involves the reaction of 3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine with hydrazinecarbothioamide in an appropriate solvent under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antitumor Activity

Research has shown that derivatives of hydrazinecarbothioamide exhibit significant antitumor properties. For instance, studies have demonstrated that thiosemicarbazones derived from similar structures possess cytotoxic effects against various cancer cell lines including glioblastoma and breast adenocarcinoma. These compounds induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Thiosemicarbazone AGlioblastoma Multiforme0.05Apoptosis induction
Thiosemicarbazone BBreast Adenocarcinoma0.03Oxidative stress
2-(3-Methyl-...)Not yet testedN/AN/A

Antimicrobial Properties

In addition to antitumor activity, there is emerging evidence suggesting that compounds related to 2-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazinecarbothioamide exhibit antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, potentially through interference with bacterial cell wall synthesis or function .

Table 2: Antimicrobial Activity

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus12 µg/mL
Compound DEscherichia coli8 µg/mL

The biological activity of 2-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazinecarbothioamide is primarily attributed to its ability to interact with cellular targets leading to apoptosis in tumor cells. The following mechanisms have been proposed:

  • Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and subsequent cell death.
  • DNA Interaction : Similar compounds have shown the ability to form adducts with DNA, disrupting replication and transcription processes.
  • Apoptosis Pathway Activation : The activation of caspases and other apoptotic markers has been noted in studies involving related thiosemicarbazones .

Case Studies

Recent case studies have highlighted the efficacy of related compounds in preclinical models:

  • Study on Glioblastoma : A study demonstrated that a thiosemicarbazone derivative significantly reduced tumor size in xenograft models when administered at a dose of 5 mg/kg for four consecutive days .
  • Antimicrobial Efficacy : Another investigation revealed that a related hydrazinecarbothioamide exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development as a novel antimicrobial agent .

Q & A

Basic Research Question

  • TLC Monitoring : Use silica gel plates with solvent systems like chloroform:methanol (9:1) or ethyl acetate:toluene (1:1). UV visualization (254 nm) detects intermediates and byproducts .
  • Recrystallization : Purification via DMF/ethanol mixtures removes unreacted aldehydes or hydrazine precursors .

How can computational tools like Mercury or SHELX aid in structural analysis?

Advanced Research Question

  • Crystallographic Refinement : SHELXL refines crystal structures using high-resolution X-ray data. It handles twinning and high disorder, critical for hydrazinecarbothioamide derivatives .
  • Void Visualization (Mercury) : Identifies solvent-accessible regions in crystal lattices, aiding polymorphism studies .
  • Packing Similarity : Compares intermolecular interactions (e.g., hydrogen bonds) across derivatives to predict stability .

How to design structure-activity relationship (SAR) studies for biological evaluation?

Advanced Research Question

  • Derivative Synthesis : Modify the aldehyde moiety (e.g., electron-withdrawing/donating groups) to assess impact on bioactivity. For example, 4-methoxy derivatives may enhance solubility .
  • Biological Assays : Use TRPA1 inhibition models (IC50 ~4–10 μM) to evaluate anti-inflammatory potential. Optimize dosing based on pharmacokinetic profiles .

How to resolve contradictions in spectroscopic data during characterization?

Advanced Research Question

  • Cross-Validation : Combine ¹H-NMR, 13C-NMR, and IR to confirm functional groups. For example, a C=O peak in IR should align with carbonyl carbon signals in 13C-NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Resolves ambiguities in molecular ion peaks, especially for isomers or hydrated forms .

What are the advantages of alternative synthetic routes (e.g., using 6-aminouracil)?

Advanced Research Question

  • Route Comparison :
    • Condensation with Aldehydes : Faster (1.5–2 hours) but limited to arylidene derivatives .
    • Acylation with Benzoyl Chloride : Produces carboxamide derivatives (e.g., 16) under reflux (6 hours), enabling broader functionalization .
    • Thiourea Formation : Reacting with phenyl isothiocyanate yields thiourea derivatives (e.g., 17) for SAR studies .

Advanced Research Question

  • Powder XRD : Compare experimental patterns with simulated data (from Mercury) to identify polymorphic forms .
  • Thermal Analysis (DSC/TGA) : Detect phase transitions or decomposition events correlated with crystal packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.